molecular formula C11H15ClO3 B1461469 5-(1-Chloroethyl)-1,2,3-trimethoxybenzene CAS No. 1094882-26-4

5-(1-Chloroethyl)-1,2,3-trimethoxybenzene

Cat. No.: B1461469
CAS No.: 1094882-26-4
M. Wt: 230.69 g/mol
InChI Key: OVZIPPGEVQGLDM-UHFFFAOYSA-N
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Description

The compound “5-(1-Chloroethyl)-1,2,3-trimethoxybenzene” is a chlorinated derivative of a methoxybenzene compound . Methoxybenzenes are aromatic compounds where one or more hydrogen atoms on the benzene ring are replaced by methoxy groups (-OCH3). The presence of the chloroethyl group suggests that this compound might be used as an intermediate in organic synthesis .


Synthesis Analysis

While specific synthesis methods for this compound are not available, chloroethyl groups are often introduced into molecules through nucleophilic substitution reactions . In such reactions, a molecule with a leaving group (such as a halogen) is attacked by a nucleophile, which replaces the leaving group .


Molecular Structure Analysis

The molecular structure of this compound would consist of a benzene ring substituted with methoxy groups at the 1st, 2nd, and 3rd positions, and a chloroethyl group at the 5th position . The exact spatial configuration would depend on the specific synthesis conditions.

Properties

IUPAC Name

5-(1-chloroethyl)-1,2,3-trimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClO3/c1-7(12)8-5-9(13-2)11(15-4)10(6-8)14-3/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVZIPPGEVQGLDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C(=C1)OC)OC)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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